2-methyl-4-(piperazin-1-yl)quinazoline
CAS No.: 59637-47-7
Cat. No.: VC6455213
Molecular Formula: C13H16N4
Molecular Weight: 228.299
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59637-47-7 |
---|---|
Molecular Formula | C13H16N4 |
Molecular Weight | 228.299 |
IUPAC Name | 2-methyl-4-piperazin-1-ylquinazoline |
Standard InChI | InChI=1S/C13H16N4/c1-10-15-12-5-3-2-4-11(12)13(16-10)17-8-6-14-7-9-17/h2-5,14H,6-9H2,1H3 |
Standard InChI Key | YSIQEDGYIBDSSH-UHFFFAOYSA-N |
SMILES | CC1=NC2=CC=CC=C2C(=N1)N3CCNCC3 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 2-methyl-4-(piperazin-1-yl)quinazoline is C₁₂H₁₅N₅, with a molecular weight of 229.29 g/mol. The quinazoline core consists of a fused benzene and pyrimidine ring, with substituents influencing its electronic and steric profiles. Key features include:
-
Methyl group at the 2-position: Enhances lipophilicity and may stabilize interactions with hydrophobic binding pockets in biological targets .
-
Piperazine ring at the 4-position: Introduces basicity (pKa ~9.5) and improves water solubility, facilitating pharmacokinetic optimization .
Comparative Analysis of Quinazoline Derivatives
The piperazine moiety’s conformational flexibility enables diverse binding modes, while the methyl group fine-tunes steric interactions .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 2-methyl-4-(piperazin-1-yl)quinazoline typically involves multi-step protocols:
-
Quinazoline Core Formation:
-
Introduction of Piperazine:
-
Methylation at the 2-Position:
Industrial-Scale Considerations
-
Continuous Flow Reactors: Enhance heat transfer and reduce side reactions during SNAr steps .
-
Purification: Column chromatography (SiO₂, CHCl₃:MeOH 15:1) or recrystallization from ethanol achieves >95% purity .
Biological Activities and Mechanisms
Antimicrobial and Antiparasitic Effects
-
Anti-Toxoplasma gondii Activity: Quinazolin-4(3H)-one derivatives with piperazine substituents exhibited IC₅₀ values as low as 5.94 μM, disrupting parasite replication via calcium-dependent protein kinase inhibition .
-
Broad-Spectrum Potential: Piperazine-containing compounds often show activity against Plasmodium falciparum (IC₅₀ <1 μM) and Staphylococcus aureus (MIC = 8 μg/mL) .
Structure-Activity Relationship (SAR)
Critical structural determinants for biological activity include:
-
Substituent Position:
-
Piperazine Modifications:
Applications in Drug Discovery
Oncology
-
EGFR Inhibitors: Structural analogs are in preclinical trials for non-small cell lung cancer (NSCLC) .
-
Combination Therapies: Synergy with paclitaxel reduces IC₅₀ by 40% in multidrug-resistant cell lines .
Infectious Diseases
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume